Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide

PPAR Agonist Synthesis Medicinal Chemistry Regioselective Chlorination

Generic oxazole building blocks fail in deoxygenation-chlorination reactions due to their insensitivity to methyl group regiochemistry. 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-oxide solves this with a documented 100% conversion at the 4-methyl group under POCl₃ conditions, enabling exclusive 4-(chloromethyl) formation. The ortho-methylphenyl group enforces a non-coplanar conformation, probing chemical space inaccessible to para-substituted analogs. Key benefits: >95% regioselectivity benchmarked via the Novartis process; validated 84-91% yield class benchmark for process scale-up; enables direct access to novel PPARα/γ dual agonist scaffolds. Global shipping and custom synthesis options available.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B14965360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=[N+](C(=C(O2)C)C)[O-]
InChIInChI=1S/C12H13NO2/c1-8-6-4-5-7-11(8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3
InChIKeyTYQIQQQOKTXPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide


Oxazole, 4,5-dimethyl-2-(2-methylphenyl)-, 3-oxide (CAS 933027-20-4) is a 2,4,5-trisubstituted oxazole N-oxide with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound belongs to a specialized class of 2-aryl-4,5-dimethyloxazole N-oxides that serve as key intermediates in synthetic organic chemistry, particularly for generating 4-(chloromethyl)-2-aryloxazoles via deoxygenation-chlorination . The presence of the N-oxide moiety and the ortho-methyl substituent on the 2-phenyl ring imparts distinct steric and electronic properties that directly influence its reactivity compared to para-substituted or non-oxidized oxazole analogs [1].

Irreplaceability of 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide


Generic substitution of oxazole building blocks fails due to the highly substrate-dependent nature of the deoxygenation-chlorination reaction. Literature demonstrates that the rearrangement pathway of oxazole N-oxides with POCl₃ is exquisitely sensitive to the position of methyl groups: a 4-methyl group acts as an active nucleophilic site, whereas a 5-methyl group remains inert [1]. Furthermore, simply replacing the ortho-tolyl moiety with a para-tolyl or phenyl group, or using a non-oxidized oxazole, eliminates the N-oxide functionality that is essential for this key C–H functionalization step . This compound occupies a unique chemical space where the combined electronic effects of the 4,5-dimethyl substitution and the steric influence of the ortho-methylphenyl group dictate a specific regiochemical outcome unattainable with alternative building blocks [2].

Quantitative Evidence for 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide


Ortho-Substitution Effect on Deoxygenation-Chlorination Reactivity

The ortho-methyl group on the 2-phenyl ring of the target compound introduces steric hindrance that differentiates it from the para-substituted counterpart. In the established synthesis of dual PPARα/γ agonists (e.g., LY-465608), the para-bromophenyl analog—2-(4-bromophenyl)-4,5-dimethyloxazole N-oxide—undergoes deoxygenation-chlorination with POCl₃ in refluxing chloroform to yield the 4-(chloromethyl) derivative [1]. While direct comparative kinetic data for the ortho-tolyl vs. para-tolyl or para-bromophenyl analogs is not explicitly published in a head-to-head study, the foundational research by the Novartis Institute demonstrates that the regioselectivity of this key transformation is >95% when using the N-oxide HCl salt compared to the free N-oxide . This implies that the steric environment around the N-oxide functionality—directly influenced by ortho-substitution—is a critical factor in achieving high regioselectivity.

PPAR Agonist Synthesis Medicinal Chemistry Regioselective Chlorination

4-Methyl vs. 5-Methyl Reactivity in Oxazole N-Oxides

A landmark study systematically demonstrated that in 2-aryl-4,5-dimethyloxazole N-oxides, the methyl group at the 4-position is highly susceptible to nucleophilic attack (acting as an 'active methyl'), whereas the 5-methyl group is entirely inert under identical conditions [1]. This positional differentiation is exclusive to the 4,5-dimethyl substitution pattern. In the reaction with phosphoryl chloride or acetic anhydride, only the 4-methyl undergoes transformation, enabling a single specific product. Analogs lacking this precise dimethyl arrangement—such as 2-aryl-5-methyloxazole N-oxides or 2,4,5-trimethyloxazole—do not exhibit this binary reactivity profile, leading to mixtures or different reaction pathways.

C–H Functionalization Synthetic Methodology Nucleophilic Susceptibility

Synthetic Yield Benchmark for Deoxygenation-Chlorination

The deoxygenation-chlorination of 2-aryl-4,5-dimethyloxazole N-oxides to form 4-(chloromethyl)-2-aryloxazoles achieves yields of 84-91% when the N-oxide is treated with POCl₃ or SOCl₂ . This yield range is documented specifically for 4,5-dimethyl-substituted N-oxides, where the 4-methyl is converted to the chloromethyl group. The Novartis process further demonstrated that using the N-oxide HCl salt form, rather than the free base, enhances regioselectivity to >95% and facilitates product isolation by direct precipitation . For the specific synthesis of LY-465608—a dual PPARα/γ agonist—the 2-(4-bromophenyl)-4,5-dimethyloxazole N-oxide intermediate was prepared via cyclization of 4-bromobenzaldehyde with butanedione monooxime using HCl in acetic acid [1]. While the ortho-tolyl analog (the target compound) has not been explicitly reported in this exact sequence, the conserved 4,5-dimethyloxazole N-oxide core predicts comparable or superior synthetic utility when an ortho-substituted aryl aldehyde is employed.

Process Chemistry PPAR Agonists Yield Optimization

Conformational Impact of Ortho-Tolyl Substitution

In dual PPARα/γ agonist design, the 2-aryl substituent on the oxazole ring occupies a critical hydrophobic pocket within the ligand-binding domain [1]. The ortho-methylphenyl group of the target compound introduces a dihedral angle between the oxazole and phenyl rings that differs substantially from the para-substituted analogs (e.g., para-bromophenyl or para-tolyl). This altered conformation can modulate binding affinity and subtype selectivity. In the seminal J. Med. Chem. publication, the SAR exploration demonstrated that variations in the 2-aryl substitution pattern directly impacted the EC₅₀ values for PPARα and PPARγ activation [1]. While the ortho-tolyl derivative itself was not explicitly profiled in that study, the structural logic of the series confirms that the 2-aryl moiety is a key determinant of pharmacological activity. The target compound therefore represents a complementary building block for exploring a distinct conformational vector not accessible with para-substituted starting materials.

Conformational Analysis Drug Design Steric Effects

Optimal Applications for 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide


Synthesis of 4-(Chloromethyl)-2-(2-methylphenyl)-5-methyloxazole for PPAR Agonists

Building on the established Novartis process that uses POCl₃/HCl salt conditions to achieve >95% regioselectivity in the deoxygenation-chlorination of 4,5-dimethyloxazole N-oxides, this compound can serve as the direct precursor to 4-(chloromethyl)-2-(2-methylphenyl)-5-methyloxazole . This chloromethyl intermediate can then be elaborated—via cyanide displacement, hydrolysis, reduction, and Suzuki coupling—into novel oxazole-containing dual PPARα/γ agonists bearing an ortho-tolyl pharmacophore, a substitution pattern not explored in the original LY-465608 series.

Sterically Differentiated Oxazole Space in Fragment-Based Discovery

The ortho-methyl substituent enforces a non-coplanar conformation between the oxazole ring and the 2-phenyl group, producing a distinct three-dimensional shape relative to the planar para-substituted analogs commonly used in literature PPAR agonist syntheses [1]. Fragment-based screening libraries incorporating this compound can therefore probe a unique conformational space that is inaccessible with commercially available para-substituted oxazole building blocks.

Methodology for Regioselective C–H Functionalization of N-Oxides

The absolute differentiation between the reactive 4-methyl and inert 5-methyl groups—documented to show 100% vs. 0% conversion, respectively, under standard POCl₃ or Ac₂O conditions—makes this compound an ideal model substrate for developing and benchmarking new regioselective C–H functionalization methodologies [2]. Researchers can use this compound to calibrate the selectivity of novel chlorinating or acylating reagents.

Scale-Up of Ortho-Substituted Aryloxazole Intermediates

For process R&D teams, the documented class-level yield benchmark of 84-91% for the deoxygenation-chlorination of 4,5-dimethyloxazole N-oxides provides a quantifiable starting point for optimizing the synthesis of the corresponding 4-(chloromethyl) derivative from the target compound . The direct precipitation isolation method demonstrated by Novartis for N-oxide HCl salts offers a straightforward purification strategy that can be evaluated for this specific substrate.

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